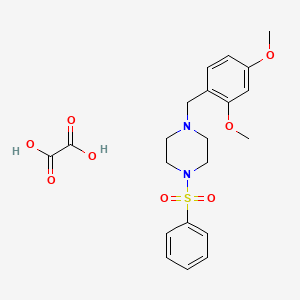

1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to "1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate", involves complex organic synthesis techniques. A study by Borrmann et al. (2009) on the development of adenosine A2B receptor antagonists highlights the synthesis of similar compounds through a sequence of chemical reactions aimed at achieving high selectivity and affinity for specific receptors (Borrmann et al., 2009). These processes often involve the functionalization of piperazine cores and the introduction of sulfonyl and benzyl groups to achieve the desired pharmacological properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives significantly influences their chemical behavior and biological activity. Crystal structure studies of similar compounds reveal that the spatial arrangement of atoms and functional groups within the molecule can dictate its interaction with biological targets. For instance, Cunico et al. (2009) reported on the anti-malarial activity of piperazine derivatives, emphasizing the importance of molecular conformation for generating biological activity (Cunico et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, which can be leveraged to modify their chemical and physical properties. For example, the synthesis and characterization of benzylpiperazine derivatives by Abdel-Hay et al. (2014) demonstrate the role of regioisomeric structures in determining the compounds' analytical profiles and reactivity (Abdel-Hay et al., 2014).

Physical Properties Analysis

The physical properties of "1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate", such as solubility, melting point, and stability, are crucial for its application in research and development. Studies on related compounds often focus on improving solubility and stability to enhance the compound's efficacy and shelf life. For instance, Shirini et al. (2017) explored the use of ionic catalysts to synthesize phthalazine derivatives, highlighting the importance of reaction conditions in determining the physical properties of the synthesized compounds (Shirini et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under different conditions, and interaction with other molecules, are fundamental aspects of "1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate". Research by Jiang et al. (2005) on asymmetric synthesis illustrates the chemical versatility of piperazine compounds and their potential for structural modification to achieve desired activities (Jiang et al., 2005).

科学的研究の応用

Adenosine A2B Receptor Antagonists

Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which share structural similarities with 1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate, has led to the discovery of potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity for the A2B receptor, making them valuable for studying adenosine receptor-mediated physiological processes and potentially treating related disorders (Borrmann et al., 2009).

Oxidative Metabolism in Drug Development

Another study investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, highlighting the role of cytochrome P450 enzymes. While this research is focused on drug metabolism, it underscores the importance of understanding the metabolic pathways of compounds like 1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate for their development and safety profiling in drug discovery (Hvenegaard et al., 2012).

Antimicrobial Agents

Compounds derived from 1,4-disubstituted 1,2,3-triazole derivatives, featuring piperazine carboxamides, have been synthesized and evaluated for their antimicrobial activities. These studies suggest that modifications of the piperazine core, similar to those in 1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate, could yield new antimicrobial agents with activity against various bacterial and fungal strains (Jadhav et al., 2017).

Antimalarial Activity

Research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)piperazine derivatives has revealed anti-malarial activity. The structural elements of these compounds, including the piperazine moiety, are critical for their biological activity, suggesting that analogs like 1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate may also possess potential for antimalarial drug development (Cunico et al., 2009).

Antibacterial and Antioxidant Activities

The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has demonstrated antibacterial and antioxidant activities. These findings highlight the potential for compounds with a piperazine backbone to be developed into therapeutic agents with multifunctional properties (Qi, 2014).

特性

IUPAC Name |

1-(benzenesulfonyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S.C2H2O4/c1-24-17-9-8-16(19(14-17)25-2)15-20-10-12-21(13-11-20)26(22,23)18-6-4-3-5-7-18;3-1(4)2(5)6/h3-9,14H,10-13,15H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTCMWBCXVAFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 652054 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)